Methyl 4-ethyl-2-hydroxybenzoate

Description

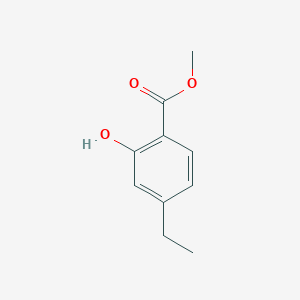

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethyl-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQUCEGPXMSOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Methyl 4-ethyl-2-hydroxybenzoate

The foundational methods for synthesizing this compound have been well-documented and are centered on classical organic reactions. These routes are reliable and have been optimized over time for consistent yields.

Esterification Reactions and Mechanistic Considerations

The most direct and common method for the synthesis of this compound is the Fischer esterification of 4-ethyl-2-hydroxybenzoic acid with methanol (B129727). chegg.com This acid-catalyzed reaction involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the methanol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form the final ester product.

A variety of acidic catalysts can be employed to facilitate this reaction. Strong mineral acids, such as sulfuric acid, have traditionally been used. However, due to their corrosive nature and the potential for environmental pollution, alternative catalysts are often preferred in industrial applications. google.com One such alternative is the use of a cation exchange resin, which acts as a heterogeneous catalyst. This method offers the advantage of easy separation and regeneration of the catalyst, making the process more industrially viable. The reaction is typically carried out at reflux temperature, with methanol often serving as both the reactant and the solvent.

To drive the equilibrium towards the product side, a dehydrating agent is often added portion-wise during the reaction to remove the water formed. Following the reaction, the product is typically isolated by filtering off the catalyst, distilling the excess methanol, and then crystallizing the resulting methyl ester.

Functional Group Interconversions on the Benzoate (B1203000) Core

An alternative synthetic strategy involves performing functional group interconversions on a pre-existing benzoate core. imperial.ac.uk This approach allows for the introduction of the ethyl and hydroxyl groups at specific positions on the benzene (B151609) ring after the methyl ester is already in place.

For instance, one could start with a dihydroxybenzoate derivative and selectively ethylate one of the hydroxyl groups. A representative method involves the reaction of a 2,4-dihydroxybenzoate (B8728270) derivative with an ethylating agent like ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in a polar aprotic solvent. Subsequent workup, including extraction and drying, is necessary to isolate the desired product.

Regioselective Synthesis Strategies

Achieving the correct substitution pattern on the benzene ring is crucial for the synthesis of this compound. Regioselective synthesis strategies aim to control the position at which chemical reactions occur, ensuring the formation of the desired isomer.

In the context of synthesizing substituted benzoates, regioselectivity can be achieved through various means. One approach involves utilizing directing groups that influence the position of incoming substituents during electrophilic aromatic substitution reactions. The hydroxyl and ethyl groups already present on the precursor, 4-ethyl-2-hydroxybenzoic acid, will direct the esterification to the carboxylic acid group.

More advanced regioselective methods, such as those involving transition metal catalysis, have been developed for the synthesis of complex substituted aromatic compounds. rsc.orgrsc.org For example, iridium-catalyzed C-H borylation allows for the introduction of a boryl group at a specific position, which can then be further functionalized. nih.gov While not directly applied to this compound in the provided information, these modern techniques highlight the potential for highly controlled and efficient syntheses of substituted carbazoles and other complex molecules, which could be adapted for benzoate synthesis. nsf.gov

Novel Approaches in this compound Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing chemical compounds, including benzoate esters.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is a key area of research for improving the synthesis of esters like this compound. Modified metal oxide solid superacids, such as tungsten trioxide or zirconium dioxide-based catalysts, have shown high catalytic activity in esterification reactions. google.com These catalysts are environmentally friendly, easy to separate from the reaction mixture, and can be reused multiple times without a significant loss of activity. The use of such catalysts can lead to higher yields and a cleaner reaction profile. For instance, a modified metal oxide solid superacid has been used to catalyze the synthesis of ethyl p-hydroxybenzoate, achieving high yields at reflux temperatures. google.com

Other catalytic systems, such as those based on neodymium sesquioxide, have also been explored for the preparation of ethylparaben. google.com These catalysts offer high activity, are non-corrosive, and are considered green catalysts due to their low toxicity and environmental impact. google.com

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. In the context of this compound synthesis, this translates to the use of less hazardous reagents, renewable starting materials, and energy-efficient processes.

The use of solid acid catalysts, as mentioned previously, is a prime example of a green chemistry approach. guidechem.com These catalysts are insoluble in the reaction medium, reducing pollution and allowing for easy reuse. guidechem.com Furthermore, research into microwave-assisted synthesis has shown that it can significantly reduce reaction times and improve yields in esterification reactions. guidechem.com While specific examples for this compound are not detailed, the application of microwave radiation in the synthesis of 4-Hydroxybenzoic acid ethyl ester suggests its potential applicability. guidechem.com

The development of greener synthetic protocols, such as those utilizing indium(III) chloride as a catalyst for cycloannulation reactions, also points towards a future of more sustainable chemical manufacturing. rsc.org These methods often proceed under milder conditions and with higher atom economy.

Chemical Transformations and Derivatization Reactions of this compound

This compound possesses three key reactive sites: the aromatic ring, the ester functional group, and the phenolic hydroxyl group, along with the ethyl substituent. This multifunctionality allows for a diverse range of chemical transformations and derivatization reactions.

Electrophilic Aromatic Substitution Reactions

Common electrophilic aromatic substitution reactions applicable to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of Methyl 4-ethyl-2-hydroxy-3-nitrobenzoate and Methyl 4-ethyl-2-hydroxy-5-nitrobenzoate. mnstate.eduumkc.edu The conditions must be carefully controlled to prevent oxidation and other side reactions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Predicted Major Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 4-ethyl-2-hydroxy-3-nitrobenzoate and/or Methyl 4-ethyl-2-hydroxy-5-nitrobenzoate | mnstate.edu |

| Bromination | Br₂, FeBr₃ or AlCl₃ | Methyl 3-bromo-4-ethyl-2-hydroxybenzoate and/or Methyl 5-bromo-4-ethyl-2-hydroxybenzoate | libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 3-acyl-4-ethyl-2-hydroxybenzoate and/or Methyl 5-acyl-4-ethyl-2-hydroxybenzoate | libretexts.org |

Nucleophilic Acyl Substitution Reactions

The methyl ester functionality is susceptible to nucleophilic acyl substitution, a class of reactions fundamental to the interconversion of carboxylic acid derivatives. masterorganicchemistry.comyoutube.com These reactions proceed via a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. youtube.com

Hydrolysis: The ester can be hydrolyzed to the parent carboxylic acid, 4-ethyl-2-hydroxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, often termed saponification, is typically irreversible as the carboxylate salt is formed. masterorganicchemistry.commiracosta.edu Subsequent acidification is required to protonate the carboxylate and the phenoxide. miracosta.edu

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of the corresponding amide, 4-ethyl-2-hydroxybenzamide. This transformation, or aminolysis, often requires heating or catalysis. nih.govmdpi.com

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. tandfonline.comtandfonline.comgoogle.com For example, reacting this compound with isoamyl alcohol would yield Isoamyl 4-ethyl-2-hydroxybenzoate. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive it to completion. masterorganicchemistry.comtandfonline.com

Table 2: Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile/Reagents | Product | Reference |

|---|---|---|---|

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH (aq), Heat 2. H₃O⁺ | 4-ethyl-2-hydroxybenzoic acid | miracosta.edu |

| Amidation (Aminolysis) | Ammonia (NH₃), Heat | 4-ethyl-2-hydroxybenzamide | mdpi.com |

| Transesterification | Ethanol (excess), H⁺ or base catalyst | Ethyl 4-ethyl-2-hydroxybenzoate | tandfonline.comresearchgate.net |

Hydroxyl Group Functionalization

The phenolic hydroxyl group is nucleophilic and can undergo various functionalization reactions, most notably etherification and esterification.

Etherification (O-alkylation): The hydroxyl group can be converted into an ether. A common method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a base (e.g., K₂CO₃, NaH) to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide). nih.govnih.gov This would result in the formation of a Methyl 4-ethyl-2-alkoxybenzoate.

Esterification (O-acylation): The hydroxyl group can be acylated to form a second ester functionality. This is typically achieved by reacting the phenol with an acid chloride or acid anhydride (B1165640) in the presence of a base catalyst. miracosta.edu For example, reaction with acetic anhydride would yield Methyl 2-acetoxy-4-ethylbenzoate. This reaction is analogous to the synthesis of acetylsalicylic acid (aspirin) from salicylic (B10762653) acid. miracosta.edu

Table 3: Hydroxyl Group Functionalization Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Etherification (O-alkylation) | 1. K₂CO₃, DMF 2. CH₃I | Methyl 4-ethyl-2-methoxybenzoate | nih.gov |

| Esterification (O-acylation) | Acetic Anhydride, H₂SO₄ (cat.) | Methyl 2-acetoxy-4-ethylbenzoate | miracosta.edu |

Alkyl Chain Modifications

The ethyl group attached to the aromatic ring also provides a site for chemical modification, specifically at the benzylic position (the -CH₂- group adjacent to the ring). The C-H bonds at this position are weaker than other sp³ C-H bonds because radical or cationic intermediates are stabilized by resonance with the aromatic ring. libretexts.orgyoutube.com

Benzylic Halogenation: The benzylic hydrogens can be selectively replaced by a halogen (typically bromine or chlorine) via a free-radical chain mechanism. This reaction is often initiated by UV light or a radical initiator. A common reagent for selective benzylic bromination is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals. libretexts.orgyoutube.com This reaction would convert this compound into Methyl 4-(1-bromoethyl)-2-hydroxybenzoate.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group. nih.gov Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the ethyl group to a ketone, yielding Methyl 4-acetyl-2-hydroxybenzoate. masterorganicchemistry.com These are often harsh conditions, but they are effective for converting an alkyl group into a ketone. masterorganicchemistry.comrsc.org

Table 4: Alkyl Chain Modification Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS), Light or Peroxide (initiator) | Methyl 4-(1-bromoethyl)-2-hydroxybenzoate | libretexts.org |

| Benzylic Oxidation | KMnO₄, NaOH, Heat | Methyl 4-acetyl-2-hydroxybenzoate | masterorganicchemistry.com |

Advanced Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 4-ethyl-2-hydroxybenzoate

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would provide unambiguous confirmation of its constitution and offer insights into its electronic environment.

Multidimensional NMR Techniques for Complete Assignment

While one-dimensional (1D) NMR provides fundamental information, multidimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for a definitive assignment of all proton and carbon signals, especially in substituted aromatic systems.

In the absence of specific experimental data for this compound, a theoretical assignment based on established chemical shift principles and data from analogous compounds can be proposed.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~112.0 |

| C2 | - | ~161.0 (C-OH) |

| C3 | ~6.7 | ~118.0 |

| C4 | - | ~145.0 (C-CH₂CH₃) |

| C5 | ~6.8 | ~120.0 |

| C6 | ~7.7 | ~130.0 |

| C=O | - | ~170.0 |

| O-CH₃ | ~3.9 | ~52.0 |

| CH₂ (ethyl) | ~2.6 | ~28.0 |

| CH₃ (ethyl) | ~1.2 | ~13.0 |

| OH | ~10.5 | - |

Note: These are estimated values and require experimental verification.

A COSY spectrum would be expected to show correlations between the aromatic protons H-3 and H-5, and between the methylene (B1212753) and methyl protons of the ethyl group. An HSQC spectrum would link each proton to its directly attached carbon atom. The HMBC spectrum would be crucial for assigning the quaternary carbons by showing long-range correlations, for instance, from the methyl protons of the ester to the carbonyl carbon and C-1, and from the ethyl group protons to C-3, C-4, and C-5.

Conformational Analysis via NMR Spectroscopic Parameters

The conformation of this compound is significantly influenced by the presence of the hydroxyl group ortho to the methoxycarbonyl group. This positioning allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.

This interaction restricts the rotation around the C1-C(O)OCH₃ bond, leading to a planar arrangement of the ester group with the benzene (B151609) ring. The strength of this hydrogen bond can be indirectly probed by the chemical shift of the hydroxyl proton, which is expected to be significantly downfield (δ > 10 ppm). Nuclear Overhauser Effect (NOE) experiments could further confirm the proximity of the hydroxyl proton to the methoxy (B1213986) protons.

Vibrational Spectroscopy (Infrared and Raman) Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure.

Assignment of Fundamental Vibrational Modes

The vibrational spectrum of this compound can be predicted based on characteristic group frequencies.

Predicted Fundamental Vibrational Modes for this compound:

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | Phenolic OH | 3100-3200 (broad) |

| C-H stretch (aromatic) | Ar-H | 3000-3100 |

| C-H stretch (aliphatic) | Ethyl & Methyl | 2850-2980 |

| C=O stretch (ester) | C=O | 1680-1700 |

| C=C stretch (aromatic) | Ar C=C | 1580-1620, 1450-1500 |

| C-O stretch (ester) | C-O | 1250-1300 |

| C-O stretch (phenol) | C-O | 1150-1200 |

The broadness and lower frequency of the O-H stretching band would be indicative of the strong intramolecular hydrogen bonding. The C=O stretching frequency would also be shifted to a lower wavenumber compared to similar esters without the ortho-hydroxyl group due to this interaction. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C skeletal modes.

Analysis of Intermolecular and Intramolecular Interactions

The primary intramolecular interaction governing the structure of this compound is the hydrogen bond between the phenolic hydroxyl group and the ester's carbonyl oxygen. This strong interaction significantly influences the molecule's conformation and vibrational spectra.

Intermolecular interactions are expected to be dominated by van der Waals forces and potential weak C-H···O interactions. In the solid state, crystal packing effects would also play a crucial role in determining the final arrangement of the molecules and could lead to shifts in vibrational frequencies compared to the solution or gas phase.

X-ray Crystallography of this compound and its Derivatives

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. To date, no crystal structure for this compound (CAS 28844-13-5) has been deposited in the Cambridge Structural Database (CSD).

However, the crystal structures of related compounds, such as methyl paraben (Methyl 4-hydroxybenzoate), have been extensively studied. These studies reveal that the packing of such molecules is dictated by a network of hydrogen bonds and π-π stacking interactions.

For this compound, it is anticipated that the intramolecular hydrogen bond would be a dominant feature in the crystal structure. The ethyl group would influence the crystal packing, potentially leading to different polymorphic forms depending on the crystallization conditions. A detailed crystallographic study would be invaluable for understanding the precise bond lengths, bond angles, and intermolecular interactions of this compound.

Crystal Packing and Lattice Interactions

In many benzoate (B1203000) derivatives, molecules arrange in patterns that maximize contact between aromatic rings and polar functional groups. For instance, in the crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate, the packing reveals a series of C—H⋯π ring interactions. nih.govnih.goviucr.org It is highly probable that the crystal lattice of this compound is stabilized by similar weak C—H⋯O and C—H⋯π interactions, where hydrogen atoms from the ethyl and methyl groups interact with the oxygen atoms or the π-system of the benzene ring of adjacent molecules. The stacking of the aromatic rings is also a significant factor, although in some related flexible molecules, large dihedral angles between rings can hinder efficient π-stacking. nih.govnih.goviucr.org

Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonding is a dominant directional force in the solid-state assembly of this compound, primarily involving the hydroxyl group and the carbonyl oxygen of the ester. Based on extensive studies of its close analogue, methylparaben (Methyl 4-hydroxybenzoate), a primary and robust supramolecular motif is the formation of a head-to-tail hydrogen bond between the phenolic hydroxyl group (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. nih.govacs.org This interaction, described by the graph set notation C₁¹(8), connects molecules into extended one-dimensional chains or "catemers". nih.gov

Table 1: Plausible Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction | Role in Supramolecular Assembly |

| Phenolic -OH | Carbonyl C=O | Strong, Directional | Forms primary 1D chains (catemers) |

| Aromatic C-H | Carbonyl C=O | Weak | Cross-linking between chains |

| Ethyl C-H | Carbonyl C=O | Weak | Stabilizing the 3D network |

| Aromatic C-H | Aromatic Ring (π) | Weak (C-H···π) | Contributes to crystal packing efficiency |

Polymorphism and Solid-State Characteristics

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical characteristic for pharmaceuticals and other fine chemicals. The phenomenon is well-documented for parabens. Methylparaben, for example, is known to have at least four distinct polymorphic forms, each with different melting points and stabilities. nih.govacs.orgnih.gov These polymorphs, while built from the same O–H···O=C connected motif, feature different geometries in the resulting hydrogen-bonded chains, leading to different crystal packing and lattice energies. nih.govnih.gov

The existence of different polymorphs is often revealed through techniques like thermomicroscopy, differential scanning calorimetry (DSC), and X-ray crystallography. nih.govresearchgate.net For Methylparaben, metastable forms have been obtained from the melt or through sublimation under controlled temperatures. researchgate.net Although no specific polymorphic forms of this compound have been reported in the literature, the structural similarity to methylparaben suggests that it could potentially exhibit polymorphism under specific crystallization conditions. The study of the solid-state characteristics of substituted benzoates often involves thermal analysis to determine stability and investigate potential phase transitions. scielo.brnih.govresearchgate.net

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical tool for the structural confirmation of synthesized compounds and for elucidating their fragmentation behavior, which can aid in the identification of related substances and metabolites.

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula of this compound is C₁₀H₁₂O₃.

The theoretical monoisotopic mass can be calculated using the precise masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O):

C₁₀: 10 × 12.000000 = 120.000000 Da

H₁₂: 12 × 1.007825 = 12.093900 Da

O₃: 3 × 15.994915 = 47.984745 Da

Total (Monoisotopic Mass): 180.078645 Da

An experimental measurement of the molecular ion's mass-to-charge ratio (m/z) using an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer would be expected to match this theoretical value to within a few parts per million (ppm). For instance, the isomeric compound ethyl 2-hydroxy-4-methylbenzoate has a computed exact mass of 180.078644241 Da. nih.gov This level of accuracy allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (typically the protonated molecule, [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The fragmentation pattern is characteristic of the molecule's structure.

For this compound ([M+H]⁺, m/z 181), the fragmentation pathway can be predicted based on the known behavior of esters and aromatic hydroxy compounds. docbrown.infomiamioh.edulibretexts.org

Plausible Fragmentation Pathways:

Loss of Methanol (B129727): A very common fragmentation for methyl esters with an ortho-hydroxyl group is the elimination of a neutral methanol (CH₃OH) molecule (32 Da). This is facilitated by the transfer of the acidic hydroxyl proton to the ester group, resulting in a highly stable acylium ion.

[C₁₀H₁₂O₃ + H]⁺ (m/z 181) → [C₉H₉O₂]⁺ (m/z 149) + CH₃OH

Loss of the Methoxy Radical: Alpha-cleavage at the ester can lead to the loss of a methoxy radical (•OCH₃, 31 Da) from the molecular ion [M]⁺•, or the loss of methanol from the protonated molecule as described above. The primary cleavage is typically the loss of the alkoxy group.

Loss of Carbon Monoxide (CO): The resulting m/z 149 ion can subsequently lose a molecule of carbon monoxide (28 Da) to form a non-aromatic cyclic ion or other rearranged species.

[C₉H₉O₂]⁺ (m/z 149) → [C₈H₉O]⁺ (m/z 121) + CO

Cleavage of the Ethyl Group: Fragmentation can also be initiated at the ethyl substituent on the ring. This can involve the loss of an ethyl radical (•C₂H₅, 29 Da) or ethylene (B1197577) (C₂H₄, 28 Da) through rearrangement processes. For example, loss of ethylene from the m/z 149 ion would lead to a fragment at m/z 121.

[C₉H₉O₂]⁺ (m/z 149) → [C₇H₅O₂]⁺ (m/z 121) + C₂H₄

The base peak in the spectrum of the isomeric methyl 2-hydroxybenzoate is m/z 120, formed by the loss of methanol from the molecular ion. docbrown.info A similar pathway for this compound would result in a base peak at m/z 148 from the molecular ion, or m/z 149 from the protonated precursor. The ion at m/z 121, resulting from subsequent loss of CO or ethylene, is also expected to be a significant fragment.

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 181 ([M+H]⁺) | 149 | CH₃OH (32 Da) | 4-ethyl-salicyloyl cation |

| 149 | 121 | CO (28 Da) | [C₈H₉O]⁺ |

| 149 | 121 | C₂H₄ (28 Da) | Hydroxybenzoyl cation |

| 181 ([M+H]⁺) | 153 | C₂H₄ (28 Da) | Methyl-p-hydroxybenzoyl cation |

Computational Chemistry and Theoretical Modeling of Methyl 4 Ethyl 2 Hydroxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a powerful computational method to investigate the properties of Methyl 4-ethyl-2-hydroxybenzoate at the atomic level. By approximating the electron density of the molecule, DFT can accurately predict its geometry, electronic structure, and vibrational frequencies, offering a granular view of its chemical nature.

Geometric Optimization and Conformational Landscapes

The geometry of this compound is significantly influenced by the presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the methyl ester group. This interaction imparts a high degree of planarity to the core salicylate (B1505791) structure. Computational studies on the closely related methyl salicylate show that the molecule adopts a planar conformation to maximize the stability of this hydrogen bond.

The optimization of the molecular geometry using DFT, typically with a basis set such as 6-311+G(d,p), reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For this compound, the addition of an ethyl group at the 4-position is not expected to significantly distort the planar core of the molecule. The ethyl group itself will have rotational freedom, leading to different conformers. However, the energy barrier for this rotation is generally low. The most stable conformer will likely have the ethyl group oriented to minimize steric hindrance with the rest of the molecule.

| Parameter | Value |

|---|---|

| O-H Bond Length | ~0.97 Å |

| C=O Bond Length | ~1.23 Å |

| Intramolecular H···O Distance | ~1.73 Å |

| C-O-H Bond Angle | ~106° |

| O-H···O Bond Angle | ~145° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of this compound are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

For the parent compound, methyl salicylate, DFT calculations predict a HOMO-LUMO gap. The HOMO is typically a π-orbital delocalized over the benzene (B151609) ring and the hydroxyl group, while the LUMO is a π*-orbital primarily located on the carbonyl group and the benzene ring. The ethyl group at the 4-position is an electron-donating group, which is expected to raise the energy of the HOMO, thereby slightly decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP would show a region of negative potential (red) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would be located around the hydroxyl hydrogen, highlighting its acidic nature and involvement in the intramolecular hydrogen bond. The ethyl group would exhibit a region of relatively neutral potential.

| Property | Predicted Value/Observation |

|---|---|

| HOMO Energy | Slightly higher than methyl salicylate |

| LUMO Energy | Similar to methyl salicylate |

| HOMO-LUMO Gap | Slightly smaller than methyl salicylate |

| Most Negative Potential | Located on the carbonyl oxygen atom |

Vibrational Frequency Predictions and Spectroscopic Correlations

Theoretical vibrational analysis using DFT allows for the prediction of the infrared (IR) and Raman spectra of this compound. Each vibrational mode corresponds to a specific motion of the atoms within the molecule. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the spectral bands can be made.

The vibrational spectrum of this compound will be dominated by several key features. The O-H stretching vibration of the hydroxyl group involved in the intramolecular hydrogen bond is expected to appear as a broad band at a lower frequency (around 3200 cm⁻¹) compared to a free hydroxyl group. The C=O stretching vibration of the ester group will give rise to a strong absorption band around 1680 cm⁻¹. Additionally, the spectrum will feature characteristic peaks for the C-H stretching and bending vibrations of the aromatic ring and the methyl and ethyl substituents. Theoretical calculations are crucial for accurately assigning these complex vibrational modes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ester) | 1670 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium to Strong |

Thermodynamic Properties from Computational Approaches

Computational chemistry offers reliable methods for determining the thermodynamic properties of molecules, such as their enthalpies of formation and the strength of non-covalent interactions. These values are fundamental to understanding the stability and reactivity of this compound.

Enthalpies of Formation and Reaction Energies

Alternatively, isodesmic reactions can be employed. This approach involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations. By using known experimental enthalpies of formation for the other species in the reaction, the enthalpy of formation for the target molecule can be derived.

Intramolecular Hydrogen Bond Strength Quantification

The strength of the intramolecular hydrogen bond in this compound is a key determinant of its structure and properties. Several computational methods can be used to quantify this interaction. One common approach is to compare the energy of the hydrogen-bonded (cis) conformer with a hypothetical non-hydrogen-bonded (trans) conformer. However, this can be prone to errors due to steric effects in the trans form.

More sophisticated methods, such as the "para-ortho" method, provide a more reliable estimate. This involves comparing the enthalpy of formation of the target molecule with its para-isomer (Methyl 4-ethyl-4-hydroxybenzoate), where intramolecular hydrogen bonding is absent. The difference in their enthalpies, after accounting for any other minor electronic effects, gives a good approximation of the hydrogen bond strength. Studies on similar alkyl 2-hydroxybenzoates have shown that the intramolecular hydrogen bond strength is significant, on the order of -43 kJ mol⁻¹. It has also been observed that the strength of this bond is largely independent of the length of the alkyl chain in the ester group. The electron-donating ethyl group at the 4-position is expected to have a minor, likely strengthening, effect on the hydrogen bond.

| Property | Predicted Value/Range |

|---|---|

| Enthalpy of Formation (gas phase) | Not experimentally determined; can be calculated |

| Intramolecular H-Bond Strength | Approximately -43 to -45 kJ/mol |

Molecular Dynamics Simulations for Conformational Flexibility

The conformational flexibility of this compound is primarily governed by the rotational freedom around several key single bonds. These include the bond connecting the ethyl group to the benzene ring, the C-O bond of the methoxy (B1213986) group, and the C-C bond linking the carboxylate group to the ring. The presence of an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl oxygen of the ester group is expected to significantly restrict the rotation of the ester group, thereby stabilizing a planar conformation of this part of the molecule.

A hypothetical molecular dynamics simulation of this compound in a solvent like water would likely reveal the following:

The ethyl group would exhibit considerable rotational freedom, exploring a range of conformations.

The intramolecular hydrogen bond would remain largely intact, leading to a relatively rigid orientation of the ester group with respect to the hydroxyl group.

To provide a more concrete, albeit illustrative, example, a table of key dihedral angles that would be monitored in a molecular dynamics simulation is presented below. The actual values would be dependent on the specific force field and simulation parameters used.

| Dihedral Angle | Atoms Involved | Expected Behavior |

| τ1 | C(ar)-C(ar)-C(ethyl)-C(methyl) | High degree of rotational freedom |

| τ2 | C(ar)-C(ar)-C(ester)=O | Restricted rotation due to intramolecular H-bond |

| τ3 | C(ar)-C(ester)-O-C(methyl) | Some rotational freedom, influenced by steric factors |

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

Non-Linear Optical Properties (NLO) Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Computational chemistry, particularly Density Functional Theory (DFT), has become a standard tool for predicting the NLO properties of molecules.

While specific NLO calculations for this compound are not prominently documented, studies on similar substituted benzoates provide a framework for understanding its potential NLO activity. The NLO properties of organic molecules are often related to the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the hydroxyl and ethyl groups are electron-donating, while the methyl ester group can act as an electron-withdrawing group. This arrangement can lead to intramolecular charge transfer, a key factor for NLO response.

DFT calculations are typically employed to compute the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which are the key parameters determining the NLO response. The magnitude of the first hyperpolarizability (β) is a direct measure of the second-order NLO activity.

A theoretical study of this compound would involve optimizing its geometry at a specific level of theory (e.g., B3LYP with a suitable basis set like 6-311++G(d,p)) and then calculating the NLO properties. The results would likely show a non-zero first hyperpolarizability, indicating some level of second-order NLO activity. The magnitude of this activity would be influenced by the electronic nature of the substituents and their positions on the benzene ring.

For illustrative purposes, a hypothetical table of calculated NLO properties for this compound is provided below. These values are not from a specific study but are representative of what might be expected for a molecule with this structure.

| Property | Symbol | Hypothetical Value (a.u.) |

| Dipole Moment | μ | ~2-4 |

| Mean Polarizability | α | ~100-150 |

| First Hyperpolarizability | β | ~50-200 |

Table 2: Hypothetical Calculated Non-Linear Optical Properties of this compound

It is important to note that the actual NLO properties would need to be determined through specific and rigorous computational studies. The choice of computational method and basis set can significantly impact the calculated values.

Analytical Methodologies for Detection and Quantification

Chromatographic Method Development (HPLC, GC) for Complex Mixtures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the cornerstone for the analysis of parabens and their derivatives in various matrices. nih.govfda.gov.phresearchgate.net These methods offer high resolution and sensitivity, allowing for the separation of the target analyte from impurities and other components in complex mixtures like pharmaceutical or cosmetic formulations. nih.govnih.gov

Optimization of Separation Parameters

The development of a reliable chromatographic method requires the careful optimization of several key parameters to achieve efficient separation and accurate quantification.

For High-Performance Liquid Chromatography (HPLC) , a reversed-phase (RP-HPLC) approach is most common for paraben analysis. researchgate.netlongdom.org

Stationary Phase: An octadecylsilyl (C18) or octylsilyl (C8) silica (B1680970) gel column is typically employed. nih.govusp.org A C18 column with 5 µm particle size is a common choice for separating various hydroxybenzoates. usp.org

Mobile Phase: A mixture of an aqueous buffer (like potassium dihydrogen phosphate (B84403) or dilute phosphoric acid) and an organic solvent (commonly methanol (B129727) or acetonitrile) is used. longdom.orgusp.org The ratio is adjusted to achieve the desired retention time and separation. For example, a mobile phase of methanol and water (65:35 v/v) has been used for separating similar compounds. usp.org Isocratic elution (constant mobile phase composition) is often sufficient, though gradient elution may be required for more complex samples. nih.govlongdom.org

Flow Rate and Temperature: A typical flow rate is around 1.0 to 1.5 mL/min. researchgate.netlongdom.org Column temperature can be controlled (e.g., at 30-50°C) to improve peak shape and reproducibility.

For Gas Chromatography (GC) , the analysis of phenolic compounds like Methyl 4-ethyl-2-hydroxybenzoate often requires derivatization to increase volatility and thermal stability. nih.govrsc.org

Stationary Phase: A nonpolar or medium-polarity capillary column, such as one coated with SE-30 (a dimethylpolysiloxane), is frequently used for the separation of derivatized parabens. nih.gov

Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to elute all compounds of interest. For instance, an isothermal method might be employed for simpler mixtures. nih.gov

Carrier Gas: Helium is the most common carrier gas, with a defined flow rate. japsonline.com

Injection Mode: Split or splitless injection is used depending on the analyte concentration. japsonline.com

A summary of typical starting parameters for method development is presented in Table 1.

Table 1: Typical Starting Parameters for Chromatographic Analysis of Hydroxybenzoate Esters

| Parameter | HPLC | GC |

|---|---|---|

| Stationary Phase | C18 or C8 (5 µm) | SE-30 or DB-5 (or equivalent) |

| Mobile/Carrier Gas | Acetonitrile/Methanol and Water/Buffer | Helium or Hydrogen |

| Detection | UV-Vis (e.g., 254 nm, 272 nm) | Flame Ionization (FID) or Mass Spectrometry (MS) |

| Temperature | Ambient or controlled (e.g., 40°C) | Temperature programmed (e.g., 150-300°C) |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Derivatization | Not typically required | Often required (e.g., silylation) |

Coupling with Advanced Detectors (e.g., GC-MS/MS, HPLC-UV-Vis)

To enhance selectivity and sensitivity, chromatographic systems are coupled with advanced detectors.

HPLC-UV-Vis: High-Performance Liquid Chromatography with an Ultraviolet-Visible (UV-Vis) detector is a widely used and robust combination for quantifying parabens. nih.gov Detection is typically performed at the wavelength of maximum absorbance, often around 254-272 nm for this class of compounds. researchgate.netusp.org A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.

GC-MS/MS: Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) provides exceptional sensitivity and specificity, making it ideal for trace analysis and confirmation. researchgate.net After separation on the GC column, the analyte is ionized (typically by electron ionization), and a precursor ion corresponding to the derivatized molecule is selected. This ion is then fragmented, and specific product ions are monitored. This multiple-reaction monitoring (MRM) approach significantly reduces matrix interference and allows for very low detection limits. researchgate.net

Spectrophotometric Techniques for Trace Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of phenolic compounds. researchgate.net The principle relies on the measurement of light absorbed by the analyte at a specific wavelength, which is proportional to its concentration. nih.gov For this compound, the presence of the substituted benzene (B151609) ring results in characteristic UV absorbance. The wavelength of maximum absorbance (λmax) can be determined by scanning a dilute solution of the pure compound. While direct spectrophotometry is excellent for pure substances or simple mixtures, its application for trace analysis in complex matrices can be limited by interference from other absorbing components. researchgate.net To overcome this, various advanced spectrophotometric methods, such as derivative spectrophotometry, can be employed to resolve overlapping spectra and enhance specificity. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. sigmaaldrich.comnist.gov For GC analysis of polar compounds like hydroxybenzoic acids and their esters, derivatization is crucial to reduce polarity and increase volatility and thermal stability. rsc.org For HPLC, derivatization can be used to introduce a chromophore or fluorophore to enhance detection.

In-Situ Derivatization Approaches

In-situ derivatization, where the reaction occurs directly within the sample matrix or during the extraction process, simplifies sample preparation and minimizes analyte loss. For example, an in-situ acetylation reaction using acetic anhydride (B1165640) has been successfully applied to the analysis of parabens in water samples, combining the derivatization and extraction steps. Another common approach is silylation, where active hydrogens (like the one in the phenolic hydroxyl group) are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. rsc.org

Impact of Derivatization on Analytical Sensitivity and Selectivity

The primary goal of derivatization is to improve analytical performance.

Impact on Sensitivity: By converting a polar analyte into a less polar and more volatile derivative, its chromatographic behavior in GC is significantly improved, leading to sharper peaks and better sensitivity. rsc.org Silylation, for instance, prevents peak tailing caused by the interaction of the hydroxyl group with the GC system. In HPLC, derivatizing with a fluorescent tag can lower detection limits by orders of magnitude compared to standard UV detection.

Impact on Selectivity: Derivatization can enhance selectivity, especially when coupled with mass spectrometry. The resulting derivative often produces a characteristic mass spectrum with high-mass fragments that are unique to the analyte, aiding in its unambiguous identification in complex samples. For example, the trimethylsilyl derivative of 2,4-dihydroxybenzoic acid shows a distinct mass spectrum that can be used for its identification.

A summary of common derivatization reagents and their effects is provided in Table 2.

Table 2: Common Derivatization Strategies for Hydroxybenzoates for GC Analysis

| Derivatization Method | Reagent Example | Target Functional Group | Impact |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility and thermal stability; improves peak shape. |

| Alkylation | Alkyl Halides (e.g., Methyl Iodide) | Hydroxyl (-OH), Carboxyl (-COOH) | Increases volatility; creates stable derivatives. |

| Acylation | Acetic Anhydride, Chloroformates | Hydroxyl (-OH) | Increases volatility; can introduce electron-capturing groups for ECD detection. |

Environmental Fate and Degradation Pathways of Benzoate Esters

Microbial Degradation Pathways (Aerobic and Anaerobic) of Benzoate (B1203000) Esters

The initial and pivotal step in the microbial degradation of benzoate esters is the cleavage of the ester bond by esterase enzymes. This hydrolysis reaction yields the corresponding alcohol and a benzoate salt, which can then enter distinct degradation pathways depending on the presence or absence of oxygen. nih.gov For instance, Methyl 4-ethyl-2-hydroxybenzoate is metabolized through hydrolysis into 4-ethyl-2-hydroxybenzoic acid and methanol (B129727).

Under aerobic conditions , bacteria employ oxygen-dependent enzymes to break down the aromatic ring. The degradation of benzoate typically proceeds through hydroxylation to form intermediates like catechol. wikipedia.org For substituted benzoates, the specific pathway can vary. For example, p-hydroxybenzoate is generally metabolized via protocatechuate, while m-hydroxybenzoate is converted to gentisate. nih.gov These dihydroxylated intermediates are then susceptible to ring cleavage.

In anaerobic environments , a different strategy is employed by microorganisms. The degradation of benzoate is initiated by its activation to benzoyl-CoA. nih.gov This central intermediate then undergoes a reduction of the aromatic ring, a process that does not require molecular oxygen. nih.govoup.com This is followed by a series of reactions that ultimately break open the ring structure. nih.gov The anaerobic degradation of many aromatic compounds, including those with substitutions, converges on the formation of key intermediates like benzoyl-CoA. nih.gov

The microbial breakdown of benzoate esters proceeds through a series of intermediate compounds. The specific intermediates formed are dependent on the initial structure of the ester and the metabolic pathway utilized by the microorganisms.

Aerobic Pathway Intermediates:

Initial Hydrolysis Products: The primary intermediates are the corresponding benzoic acid and alcohol. For this compound, this would be 4-ethyl-2-hydroxybenzoic acid and methanol.

Hydroxylated Intermediates: Following hydrolysis, the resulting benzoic acid is hydroxylated. Key intermediates include:

Catechol: A common intermediate in the degradation of unsubstituted benzoate. wikipedia.orgnih.gov

Protocatechuate: Formed from the degradation of p-hydroxybenzoate. nih.gov

Gentisate: An intermediate in the breakdown of m-hydroxybenzoate. nih.gov

Alkylcatechols: Compounds like 4-ethylcatechol (B135975) can be formed from the degradation of alkyl-substituted benzoates. nih.gov

Anaerobic Pathway Intermediates:

Benzoyl-CoA: This is a central and universal intermediate in the anaerobic degradation of benzoate and many other aromatic compounds. nih.govnih.gov

Cyclohex-1,5-diene-1-carbonyl-CoA: Formed from the reduction of benzoyl-CoA. wikipedia.org

Substituted Benzoyl-CoA: For substituted benzoates, the corresponding CoA thioesters are formed. nih.gov

| Pathway | Key Metabolic Intermediates | Precursor Compound Example |

|---|---|---|

| Aerobic | 4-ethyl-2-hydroxybenzoic acid and Methanol | This compound |

| Catechol | Benzoic acid | |

| Protocatechuate | p-Hydroxybenzoic acid | |

| Gentisate | m-Hydroxybenzoic acid | |

| Anaerobic | Benzoyl-CoA | Benzoic acid |

| Cyclohex-1,5-diene-1-carbonyl-CoA | Benzoyl-CoA |

The cleavage of the stable aromatic ring is a critical step in the degradation of benzoate esters and is accomplished by specific enzymes.

In aerobic degradation , the ring is typically cleaved by dioxygenases . nih.gov These enzymes incorporate both atoms of molecular oxygen into the aromatic substrate. There are two main types of ring cleavage:

Ortho-cleavage: The bond between two adjacent hydroxylated carbon atoms is broken. Catechol 1,2-dioxygenases and protocatechuate 3,4-dioxygenases are examples of enzymes that catalyze this type of cleavage. nih.gov

Meta-cleavage: The bond adjacent to one of the hydroxylated carbons is cleaved. Catechol 2,3-dioxygenases are responsible for this mode of ring fission. nih.gov

Under anaerobic conditions , the dearomatization of the ring is catalyzed by benzoyl-CoA reductase . This enzyme reduces the aromatic ring of benzoyl-CoA, making it susceptible to subsequent hydrolytic cleavage without the involvement of oxygen. nih.govoup.com

Photodegradation Mechanisms

Sunlight can play a significant role in the transformation of benzoate esters in the environment. The photodegradation process involves the absorption of light energy, which can lead to the breakdown of the molecule. The presence of other substances, known as photosensitizers, can enhance this process. For instance, triplet-excited benzoates have been shown to significantly enhance the formation of hydroxyl radicals (HO•), which are highly reactive and can accelerate the degradation of organic compounds.

The mechanisms of photodegradation can involve several pathways:

Hydroxylation: The aromatic ring can be attacked by photochemically generated hydroxyl radicals, leading to the formation of hydroxylated byproducts.

Ring Cleavage: Following hydroxylation, the aromatic ring can be opened, leading to the formation of smaller, aliphatic molecules such as maleylacetate, fumaric acid, maleic acid, and formic acid. researchgate.net

Direct Photolysis: In some cases, the molecule may directly absorb light energy, leading to bond cleavage. This can be influenced by the specific substituents on the benzoate ester. nih.gov

Studies on related compounds have shown that photodegradation is a significant dissipation pathway in water. acs.org

Chemical Hydrolysis and Ester Cleavage under Environmental Conditions

In addition to microbial and photodegradation, benzoate esters can undergo chemical hydrolysis in the environment. This reaction involves the cleavage of the ester bond by water, and it can be catalyzed by either acids or bases. lumenlearning.com

Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (higher pH), the hydroxide (B78521) ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt and an alcohol. lumenlearning.comsserc.org.uksserc.org.uk The rate of this reaction is influenced by the structure of the ester, with electron-withdrawing groups on the aromatic ring generally increasing the rate of hydrolysis. nih.gov

Acid-Catalyzed Hydrolysis: In acidic environments (lower pH), the hydrolysis of esters is reversible and leads to the formation of a carboxylic acid and an alcohol. lumenlearning.comresearchgate.net

The rate of hydrolysis is dependent on environmental factors such as pH and temperature. For many esters, the rate of hydrolysis increases with both increasing and decreasing pH from neutral. cdnsciencepub.com

| Condition | Catalyst | Products | Notes |

|---|---|---|---|

| Basic (Alkaline) | Hydroxide ion (OH⁻) | Carboxylate salt and Alcohol | Generally an irreversible reaction in environmental settings. sserc.org.uk |

| Acidic | Hydronium ion (H₃O⁺) | Carboxylic acid and Alcohol | A reversible reaction. lumenlearning.com |

Environmental Distribution and Persistence Factors (Excluding Ecotoxicity)

The distribution and persistence of benzoate esters in the environment are governed by a variety of factors. Parabens (p-hydroxybenzoate esters), which are structurally similar to the compound of interest, are frequently detected in environmental samples, indicating their widespread use and potential for environmental release. researchgate.netindustrialchemicals.gov.au

Key factors influencing their environmental fate include:

Sorption: Benzoate esters can bind to soil and sediment particles. The extent of this sorption is largely influenced by the organic matter content of the soil and the chemical's hydrophobicity. researchgate.netnih.gov Higher organic matter content generally leads to greater sorption, which can reduce the mobility of the compound but may also decrease its bioavailability for microbial degradation. scielo.br

Mobility: Compounds that are weakly sorbed to soil are more mobile and have a higher potential to leach into groundwater. scielo.br The mobility of benzoate esters is influenced by soil properties such as pH, cation exchange capacity (CEC), and clay content. scielo.br

Biodegradation Rate: The persistence of benzoate esters is directly related to how quickly they are broken down by microorganisms. Parabens have been shown to degrade rapidly in some soil environments, with over 90% disappearing within a few days, suggesting a low persistence under these conditions. nih.gov However, persistence can be significantly longer in other environmental compartments, with half-lives in aquatic systems potentially reaching thousands of hours. researchgate.net

Temperature and pH: These environmental parameters can significantly affect both microbial activity and chemical hydrolysis rates.

The interplay of these factors determines the ultimate concentration and residence time of benzoate esters in different environmental compartments such as water, soil, and sediment.

Future Research Directions for Methyl 4 Ethyl 2 Hydroxybenzoate

Exploration of Novel Synthetic Routes and Catalytic Systems

Future research into the synthesis of Methyl 4-ethyl-2-hydroxybenzoate is poised to move beyond traditional esterification methods, focusing on innovative catalytic systems and energy sources to enhance efficiency, selectivity, and sustainability. A primary avenue for exploration lies in the development and application of novel catalysts that can overcome the limitations of conventional acid catalysts.

One promising area is the use of Brønsted acidic ionic liquids . thieme-connect.de These compounds offer advantages such as low vapor pressure, high thermal stability, and the potential for recyclability, making them attractive green alternatives. thieme-connect.deresearchgate.net Research could focus on designing ionic liquids with tailored acidity and solubility properties to optimize the esterification of 4-ethyl-2-hydroxybenzoic acid with methanol (B129727). Another area of interest is the application of dual-site phase-transfer catalysts , which have shown to be effective in the esterification of sodium 4-hydroxybenzoate (B8730719). nih.gov Investigating the efficacy of such catalysts for this compound synthesis could lead to higher yields and milder reaction conditions.

Furthermore, the integration of microwave-assisted synthesis should be explored. This technique has the potential to significantly reduce reaction times and energy consumption compared to conventional heating methods. The synergistic effect of microwave irradiation with novel catalytic systems, such as ionic liquids or solid-supported catalysts, could unlock highly efficient and environmentally benign synthetic pathways. Future studies should systematically investigate the effects of microwave power, temperature, and reaction time on the yield and purity of this compound.

Finally, the development of heterogeneous catalysts , such as zeolites or functionalized mesoporous silicas, presents a significant opportunity. These materials offer ease of separation and reusability, contributing to more sustainable and cost-effective production processes. Research efforts could be directed towards designing catalysts with optimized pore structures and active site distributions to maximize the conversion of 4-ethyl-2-hydroxybenzoic acid.

Advanced Spectroscopic Characterization in Diverse Environments

A deeper understanding of the physicochemical properties and behavior of this compound in various environments can be achieved through the application of advanced spectroscopic techniques. Future research should focus on moving beyond routine characterization to probe the molecule's interactions and dynamics in complex systems.

Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption (SEIRA) are powerful techniques for studying the adsorption and orientation of molecules on metallic surfaces. nih.gov Investigating this compound using SERS and SEIRA could provide valuable insights into its interaction with different materials, which is relevant for its applications and environmental fate. Studies could explore how the molecule orients itself on various surfaces and how its vibrational modes are affected by these interactions. nih.gov

The influence of the local environment on the spectroscopic signature of this compound is another critical area for investigation. Solvatochromism studies , examining the shift in absorption and fluorescence spectra in solvents of varying polarity, can reveal information about the molecule's ground and excited state dipole moments. This is particularly relevant for understanding its behavior in different cosmetic or pharmaceutical formulations. Furthermore, advanced NMR techniques, such as two-dimensional NMR (COSY, HMQC, HMBC), can provide unambiguous assignment of all proton and carbon signals and offer insights into through-bond and through-space interactions, which can be influenced by the surrounding medium.

In-situ spectroscopic monitoring of the synthesis or degradation of this compound represents a frontier in process analytical technology. researchgate.netnih.gov Techniques like in-situ FTIR or Raman spectroscopy could be employed to follow the reaction kinetics in real-time, providing a deeper understanding of the reaction mechanism and allowing for precise process control. nih.gov This would be invaluable for optimizing synthetic yields and for studying degradation pathways under various conditions.

Comprehensive Computational Studies on Reactivity and Properties

Computational chemistry offers a powerful lens through which to investigate the structure, properties, and reactivity of this compound at the molecular level. Future research in this area should employ a range of computational methods to build predictive models and to complement experimental findings.

Density Functional Theory (DFT) calculations can be utilized to gain a deeper understanding of the molecule's electronic structure, vibrational frequencies, and thermochemical properties. DFT studies can elucidate the reaction mechanisms of its synthesis, for instance, by mapping the potential energy surface of the esterification reaction and identifying transition states. researchgate.net This can aid in the rational design of more efficient catalysts.

Quantitative Structure-Activity Relationship (QSAR) models are a valuable tool for predicting the biological and physicochemical properties of compounds based on their molecular structure. nih.govwseas.com Developing QSAR models for a series of substituted hydroxybenzoates, including this compound, could help in predicting properties such as antimicrobial activity, skin permeability, or environmental fate. nih.gov These models can guide the design of new derivatives with improved or specialized properties. nih.govwseas.comnih.gov

Molecular dynamics (MD) simulations can provide detailed insights into the behavior of this compound in complex environments, such as in the presence of lipid bilayers or proteins. oatext.comnih.govyoutube.com MD simulations could be used to study its partitioning into cell membranes, a key factor in its preservative action and potential toxicological profile. nih.govyoutube.comnih.gov Such simulations can reveal the preferred location and orientation of the molecule within a membrane and calculate the free energy of partitioning. oatext.com

Development of Specialized Analytical Probes

The inherent chemical structure of this compound, featuring a phenolic hydroxyl group and an aromatic ring, provides a versatile scaffold for the development of specialized analytical probes. Future research could focus on modifying this structure to create novel sensors for various analytes.

One exciting avenue is the design of fluorescent probes . rsc.orgnih.govfrontiersin.orgmdpi.com By introducing appropriate fluorophores or modifying the electronic properties of the benzene (B151609) ring, it may be possible to create "turn-on" or "turn-off" fluorescent sensors for the detection of specific metal ions or other small molecules. rsc.orgfrontiersin.orgmdpi.comnih.gov The hydroxyl and ester functionalities could act as binding sites, and the binding event could trigger a change in the fluorescence intensity or wavelength. Research in this area would involve the synthesis of novel derivatives and the spectroscopic evaluation of their response to different analytes. nih.gov

The development of electrochemical sensors based on this compound derivatives is another promising direction. The phenolic hydroxyl group can be electrochemically active, and its oxidation potential can be influenced by the presence of other molecules. By immobilizing a suitably modified derivative on an electrode surface, it may be possible to create a sensor for the detection of specific analytes through changes in the electrochemical signal.

Furthermore, the synthesis of azo dyes by coupling diazotized aromatic amines with this compound could be explored for colorimetric detection methods. iaea.org The formation of a colored azo compound could provide a simple and rapid visual test for the presence of either the paraben or the aromatic amine. iaea.org This approach has been investigated for the detection of methylparaben and could be adapted for this compound. iaea.org

Investigation of Green Chemistry Approaches in Synthesis and Degradation

Adopting green chemistry principles in the lifecycle of this compound is crucial for minimizing its environmental impact. Future research should focus on both cleaner synthetic methods and more effective and environmentally benign degradation pathways.

In terms of synthesis, the use of supercritical fluids , such as supercritical carbon dioxide (scCO2), as a reaction medium or for purification is a highly promising green alternative. nih.govnih.govmdpi.comgoogle.com scCO2 is non-toxic, inexpensive, and easily removed, eliminating the need for volatile organic solvents. nih.govmdpi.com Research could explore the feasibility of conducting the esterification reaction in scCO2 or using supercritical fluid extraction for the purification of the final product. google.com

For degradation, photocatalysis offers a sustainable approach for the removal of parabens from water. researchgate.netnih.govnih.gov Future studies should investigate the photocatalytic degradation of this compound using novel photocatalysts, such as titanium dioxide-based materials or graphitic carbon nitride (g-C3N4). nih.govnih.govmdpi.com Research should focus on optimizing the degradation efficiency by studying the effects of catalyst loading, pH, and the presence of co-oxidants. researchgate.net The identification of degradation byproducts and the assessment of their potential toxicity are also critical aspects to be addressed. nih.gov

Enzyme-catalyzed degradation is another key area of green chemistry to be explored. nih.govmorressier.com The use of enzymes, such as cutinases, has shown promise for the hydrolysis of parabens into less harmful compounds. nih.govmorressier.com Future research could focus on identifying or engineering enzymes with high specificity and efficiency for the degradation of this compound. nih.gov The immobilization of these enzymes on solid supports could lead to the development of robust and reusable biocatalytic systems for wastewater treatment.

Interactive Data Tables

Table 1: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Specific Examples | Potential Advantages |

| Brønsted Acidic Ionic Liquids | [TEBSA][HSO4] | Recyclable, High thermal stability, Tunable properties thieme-connect.deresearchgate.net |

| Dual-Site Phase-Transfer Catalysts | 4,4'-bis(tributylammoniomethyl)-1,1'-biphenyl dichloride | High yield, Mild reaction conditions nih.gov |

| Heterogeneous Catalysts | Zeolites, Functionalized mesoporous silicas | Ease of separation, Reusability |

Table 2: Advanced Spectroscopic Techniques for Characterization

| Technique | Information Gained | Potential Application for this compound |

| Surface-Enhanced Raman Spectroscopy (SERS) | Molecular adsorption and orientation on surfaces | Studying interactions with materials in formulations nih.gov |

| Surface-Enhanced Infrared Absorption (SEIRA) | Vibrational modes of adsorbed molecules | Understanding surface-specific interactions nih.gov |

| In-situ FTIR/Raman Spectroscopy | Real-time reaction kinetics and mechanisms | Optimizing synthesis and studying degradation pathways researchgate.netnih.gov |

Table 3: Computational Approaches for Future Studies

| Method | Focus of Study | Predicted Outcomes |

| Density Functional Theory (DFT) | Reaction mechanisms, Electronic structure | Understanding catalytic pathways, Predicting spectroscopic properties researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity/properties | Predicting antimicrobial efficacy, skin permeability, and toxicity nih.govwseas.comnih.gov |

| Molecular Dynamics (MD) Simulations | Behavior in complex environments | Simulating interaction with cell membranes and proteins oatext.comnih.govyoutube.comnih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 4-ethyl-2-hydroxybenzoate, and how can purity be ensured?

- Methodological Answer : this compound can be synthesized via selective alkylation or esterification. A representative method involves refluxing 2,4-dihydroxybenzoate derivatives with ethylating agents (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like methylethylketone. Post-reaction, extraction with chloroform, washing with water, and drying over Na₂SO₄ are critical. Purification via silica gel chromatography (5% ethyl acetate in hexane) followed by recrystallization from ethanol yields high-purity crystals . Purity is confirmed using HPLC (>98% purity) and NMR (absence of extraneous peaks).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–2.7 ppm for CH₂), aromatic protons (δ ~6.5–8.0 ppm), and ester carbonyl (δ ~165–170 ppm).

- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹), hydroxyl O-H stretch (~3200 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity.

- XRD : Single-crystal X-ray diffraction (employing SHELXL ) resolves bond lengths and angles, particularly the dihedral angle between aromatic rings (~67°), critical for understanding molecular conformation .

Q. How does the solubility profile of this compound influence its applications in biological assays?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., ethanol, DMSO) and limited solubility in water necessitate stock solutions in DMSO (≤1% v/v to avoid cytotoxicity). For cell-based assays, solubility is validated via dynamic light scattering (DLS) to confirm absence of aggregates. Partition coefficients (logP ~2.5) predict moderate membrane permeability, making it suitable for in vitro studies .

Advanced Research Questions

Q. How do crystallographic studies using SHELX programs elucidate the solid-state behavior of this compound?

- Methodological Answer : SHELXL refines crystal structures by modeling hydrogen bonding and π-π interactions. For this compound, key observations include:

- Intermolecular C–H···O bonds (e.g., C19–H19···O2, 2.58 Å) stabilizing the lattice.

- Intramolecular O–H···O bonds (O2–H2···O3, 1.82 Å) influencing conformational rigidity.

- C–H···π interactions (e.g., C13–H13···Cg1) contributing to layered packing, relevant for material science applications (e.g., liquid crystals) .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ variability) may arise from:

- Assay conditions : pH, temperature, or co-solvents (e.g., DMSO) altering compound stability. Validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Impurities : Trace solvents (e.g., chloroform) or byproducts (e.g., unreacted starting materials) can skew results. Use LC-MS for impurity profiling.

- Structural analogs : Substituent position (e.g., 4-ethyl vs. 4-methoxy) drastically affects activity. Compare with analogs like Methyl 2-hydroxy-4-methoxybenzoate (100% bioactivity in specific assays ).

Q. How can computational modeling guide the design of this compound derivatives for targeted biological interactions?

- Methodological Answer :

- Docking studies (AutoDock Vina) : Predict binding modes to enzymes (e.g., cyclooxygenase-2) by simulating interactions between the ethyl/hydroxyl groups and hydrophobic pockets.

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, electron-donating groups (e.g., -OCH₃) at the 4-position enhance anti-inflammatory activity .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis.

Best Practices for Data Interpretation

- Iterative refinement : Reconcile crystallographic data (SHELXL outputs ) with spectroscopic results to resolve structural ambiguities.

- Negative controls : Include untreated samples in bioassays to rule out solvent artifacts.

- Cross-validation : Validate computational predictions with experimental IC₅₀ values to refine QSAR models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.